n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide

Description

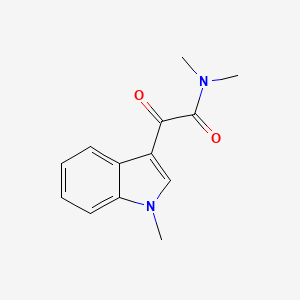

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide is a synthetic indole derivative characterized by a 1-methyl-substituted indole core linked to a 2-oxoacetamide moiety with N,N-dimethyl substitution. The indole scaffold is a privileged structure in medicinal chemistry due to its prevalence in bioactive molecules, including anticancer and antimicrobial agents . The methyl groups at the indole 1-position and the acetamide nitrogen likely influence solubility, metabolic stability, and target interactions.

Properties

CAS No. |

38662-19-0 |

|---|---|

Molecular Formula |

C13H14N2O2 |

Molecular Weight |

230.26 g/mol |

IUPAC Name |

N,N-dimethyl-2-(1-methylindol-3-yl)-2-oxoacetamide |

InChI |

InChI=1S/C13H14N2O2/c1-14(2)13(17)12(16)10-8-15(3)11-7-5-4-6-9(10)11/h4-8H,1-3H3 |

InChI Key |

XGJUVNLQCLVABG-UHFFFAOYSA-N |

Canonical SMILES |

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N(C)C |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide typically involves the reaction of 1-methyl-1H-indole-3-carboxylic acid with dimethylamine and an appropriate activating agent such as carbonyldiimidazole (CDI) or dicyclohexylcarbodiimide (DCC). The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions. The resulting product is then purified using column chromatography or recrystallization techniques .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.

Chemical Reactions Analysis

Types of Reactions

N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxo derivatives.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of reduced amide derivatives.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the indole nitrogen or the carbonyl carbon, using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

Oxidation: Potassium permanganate, hydrogen peroxide; typically in aqueous or organic solvents.

Reduction: Lithium aluminum hydride, sodium borohydride; usually in anhydrous solvents like ether or tetrahydrofuran.

Substitution: Alkyl halides, acyl chlorides; often in the presence of a base like triethylamine or pyridine.

Major Products Formed

Oxidation: Oxo derivatives of the original compound.

Reduction: Reduced amide derivatives.

Substitution: Substituted indole or amide derivatives, depending on the specific reagents used.

Scientific Research Applications

Biochemical Properties

The compound exhibits a molecular formula of C12H12N2O2 and a molecular weight of 216.24 g/mol. Its structure includes an indole moiety, which is crucial for its biological activity. The compound interacts with several enzymes and proteins, influencing various cellular functions:

- Enzyme Interactions : It has been shown to interact with cytochrome P450 enzymes, which are essential for the metabolism of numerous substances within the body.

- Cell Signaling : The compound modulates cell signaling pathways such as the MAPK/ERK pathway, affecting cell proliferation and differentiation.

Antitumor Activity

Research indicates that n,n-Dimethyl-2-(1-methyl-1h-indol-3-yl)-2-oxoacetamide possesses significant antitumor properties, particularly against solid tumors like colon and lung cancers. Key findings include:

- Mechanism of Action : The compound induces apoptosis in cancer cells through caspase-dependent pathways. Studies have demonstrated increased activity of caspases 3 and 8 in HepG2 liver cancer cells treated with this compound .

- In Vitro Studies : Various in vitro assays have shown that it effectively inhibits the proliferation of multiple cancer cell lines, with IC50 values indicating potent activity against these cells .

Neuropharmacological Effects

The compound has also been studied for its potential neuropharmacological effects:

- Antidepressant-Like Activity : Research suggests that it may exhibit antidepressant-like effects by interacting with serotonin receptors (5-HT1A and 5-HT7), which are implicated in mood regulation .

Case Studies and Research Findings

Several studies have explored the biological activities of this compound:

Antitumor Studies

- Patent Research : A patent outlines the efficacy of this compound against solid tumors, emphasizing its potential as a therapeutic agent in oncology. The patent highlights its effectiveness against colorectal carcinoma, which is among the most common cancers globally .

- In Vivo Studies : Animal model studies have demonstrated that the compound can reduce tumor size and improve survival rates when administered at specific dosages .

Neuropharmacological Research

- Behavioral Tests : Compounds related to this compound have been evaluated in behavioral tests for anxiety and depression. Results indicated significant improvements in models simulating despair-like behavior .

Summary of Findings

The applications of this compound span multiple therapeutic areas, particularly oncology and neuropharmacology. Its ability to induce apoptosis in cancer cells and its potential antidepressant-like effects make it a promising candidate for further research.

Mechanism of Action

The mechanism of action of N,N-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, while the dimethylamino and oxoacetamide groups can form hydrogen bonds with target proteins. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

Key Observations

Anticancer Activity :

- Adamantane-substituted analogs (e.g., compound 5r ) demonstrate potent cytotoxicity against HepG2 cells (IC50 = 10.56 µM) via caspase-8 activation and PARP cleavage, indicating apoptosis induction . The bulky adamantane group may enhance target binding affinity compared to the target compound’s methyl group.

- D-24851 , with a 4-chlorobenzyl and pyridin-4-yl group, acts as a tubulin inhibitor, highlighting how aromatic substituents can shift mechanisms toward microtubule disruption .

Synthetic Routes :

- The target compound’s synthesis likely follows methods similar to and , involving oxalyl chloride-mediated coupling of indole derivatives with dimethylamine . Palladium-catalyzed approaches are also viable for aryl-substituted analogs .

Steric and Electronic Effects :

- N,N-Dimethyl substitution in the target compound may improve metabolic stability compared to bulkier groups (e.g., adamantane) but reduce potency due to weaker hydrophobic interactions .

- Methoxy or halogen substituents (e.g., 4-chlorobenzyl in D-24851) enhance electronic interactions with targets like tubulin .

Photochemical Properties :

- Analog N,N-dimethyl-2-(1-naphthyl)-2-oxoacetamide lacks Yang photocyclization due to unfavorable carbonyl-gamma-H distances, suggesting the target compound’s indole group may similarly limit photoreactivity .

Biological Activity

n,n-Dimethyl-2-(1-methyl-1H-indol-3-yl)-2-oxoacetamide, also known by its CAS number 38662-19-0, is a compound that has garnered attention for its potential biological activities, particularly in the fields of cancer research and neuropharmacology. This article provides a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

The molecular formula of this compound is C13H14N2O2, with a molecular weight of 238.26 g/mol. The compound's structure features an indole moiety, which is often associated with various biological activities.

| Property | Value |

|---|---|

| Molecular Formula | C13H14N2O2 |

| Molecular Weight | 238.26 g/mol |

| CAS Number | 38662-19-0 |

| SMILES | CN(C(C(C(C1=C2C=CC=C1)=CN2C)=O)=O)C |

Anticancer Activity

Recent studies have highlighted the compound's potential as an anticancer agent. A significant finding from a study published in the Journal of Medicinal Chemistry indicated that derivatives of indole compounds, including this compound, demonstrated notable tumor growth inhibition in various cancer models, including head and neck cancer xenografts . The mechanism of action appears to involve the modulation of cell cycle-related proteins and induction of apoptosis in cancer cells.

Neuropharmacological Effects

The compound has also been investigated for its neuropharmacological properties. Research suggests that it may influence neurotransmitter systems relevant to conditions such as Alzheimer's disease and other neurodegenerative disorders. Specifically, it has been shown to interact with serotonin receptors and modulate pathways associated with learning and memory .

Anti-inflammatory Properties

In addition to its anticancer and neuropharmacological effects, this compound exhibits anti-inflammatory properties. Studies have reported that it can inhibit the release of pro-inflammatory cytokines like TNF-alpha, suggesting potential applications in treating inflammatory diseases .

Case Studies

Case Study 1: Tumor Inhibition in Xenograft Models

In a controlled study involving mouse xenograft models of head and neck cancer, administration of this compound resulted in significant tumor size reduction compared to controls. The compound's ability to induce apoptosis was confirmed through histological analysis.

Case Study 2: Neuroprotective Effects

A study aimed at evaluating the neuroprotective effects of this compound found that it improved cognitive function in animal models subjected to neurotoxic stress. Behavioral tests indicated enhanced memory retention and reduced oxidative stress markers in brain tissues .

Q & A

Q. What are the optimal synthetic routes for N,N-Dimethyl-2-(1-Methyl-1H-Indol-3-yl)-2-Oxoacetamide, and how are intermediates characterized?

Methodological Answer: The synthesis typically involves coupling 1-methylindole-3-carbonyl derivatives with dimethylamine-containing reagents. For example, copper-catalyzed reactions of phenylacetic acids with amines can yield α-ketoamides, as demonstrated in similar compounds (e.g., 2-(substituted phenyl)-N,N-dimethyl-2-oxoacetamides). Key steps include:

- Indole activation : Bromination or formylation at the indole 3-position to enable nucleophilic substitution.

- Ketoamide formation : Reaction with dimethylamine in the presence of coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) .

- Characterization : NMR (¹H/¹³C) is critical for confirming the α-ketoamide structure. For instance, carbonyl signals (δ ~190–192 ppm in ¹³C NMR) and methyl group resonances (δ ~3.0–3.2 ppm in ¹H NMR) are diagnostic .

Q. How is the molecular structure of this compound validated in crystallographic studies?

Methodological Answer: X-ray crystallography using programs like SHELX is the gold standard. Key steps include:

- Crystal growth : Slow evaporation from solvents like methylene chloride or DMF/water mixtures.

- Data collection : High-resolution diffraction data (≤ 0.8 Å) to resolve electron density maps.

- Refinement : SHELXL refines positional and thermal parameters, with hydrogen bonds and torsion angles analyzed to confirm planarity of the ketoamide group and indole ring stacking. For example, similar indole derivatives show dihedral angles of 54–77° between aromatic systems .

Q. What spectroscopic techniques are used to analyze vibrational and electronic properties?

Methodological Answer:

- FT-IR/Raman : Identify carbonyl (C=O, ~1680–1700 cm⁻¹) and indole N–H stretching (~3400 cm⁻¹).

- UV-Vis : π→π* transitions in the indole ring (~280–300 nm).

- NMR : ¹H/¹³C assignments resolve substituent effects (e.g., methyl groups deshield adjacent protons). DFT calculations (B3LYP/6-311++G(d,p)) validate experimental spectra .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies optimize the compound’s bioactivity?

Methodological Answer:

- Substituent variation : Modify the indole 1-position (e.g., adamantyl, 4-chlorobenzyl) to enhance cytotoxicity. For example, adamantyl-substituted analogs show IC₅₀ values of ~10 µM in HepG2 cells .

- Assays : Dose-response curves (MTT assays) and apoptosis markers (caspase-3/8 activation, PARP cleavage) quantify potency. SAR trends reveal that bulky substituents improve tubulin binding affinity .

Q. How should researchers resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

- Mechanistic profiling : Compare apoptosis pathways (e.g., caspase-8 vs. caspase-9 dependency via inhibitor assays). For instance, compound 5r in activates caspase-8 but not caspase-9, suggesting extrinsic pathway dominance.

- Metabolic stability : Assess cytochrome P450 interactions (e.g., liver microsome assays) to identify cell-specific detoxification differences.

Q. What computational methods predict binding modes with biological targets?

Methodological Answer:

- Docking studies (AutoDock Vina) : Model interactions with tubulin (PDB: 1SA0) or kinases. Indole derivatives often occupy the colchicine-binding site, with ketoamide hydrogen bonds to β-tubulin residues.

- MD simulations (GROMACS) : Evaluate stability of ligand-protein complexes over 100 ns trajectories. RMSD/RMSF analyses identify critical binding residues .

Q. How do conformational differences in crystallographic data impact biological activity?

Methodological Answer:

- Polymorph screening : Compare crystal forms (e.g., dimers vs. monomers) via SC-XRD. For example, conformational flexibility in dichlorophenyl-substituted analogs leads to varying dihedral angles (44–77°), altering solubility and membrane permeability .

- Bioavailability testing : Correlate crystal packing (e.g., hydrogen-bonded dimers) with dissolution rates (USP apparatus II).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.